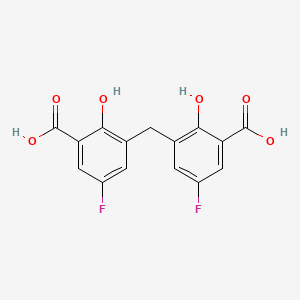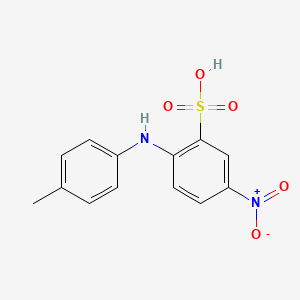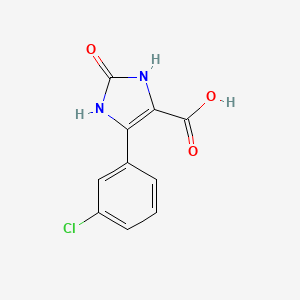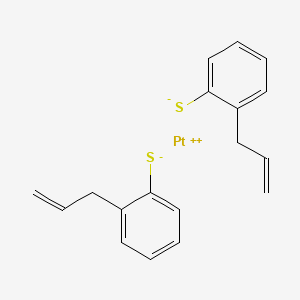
Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa-: is a complex platinum compound with the molecular formula C18H18PtS2 and a molecular weight of 493.54 g/mol . This compound is primarily used in research and experimental applications, particularly in the field of catalysis and ligand studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- typically involves the reaction of platinum salts with 2-(2-propenyl)benzenethiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the 2-(2-propenyl)benzenethiolato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines under inert conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while reduction can produce lower oxidation state platinum complexes .
Scientific Research Applications
Chemistry: In chemistry, Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows it to facilitate these reactions efficiently .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential use in drug delivery systems and as anticancer agents due to their ability to interact with biological molecules .
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its catalytic properties make it valuable in processes such as fuel cell technology and environmental remediation .
Mechanism of Action
The mechanism of action of Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- involves its ability to coordinate with various substrates through its platinum center. This coordination facilitates the activation of substrates, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or ligand exchange .
Comparison with Similar Compounds
- Platinum, dodecakis(2-(2-propenyl)benzenethiolato)tetra-
- Platinum, dodecakis(2-(2-propenyl)benzenethiolato)octa-
- Platinum, dodecakis(2-(2-propenyl)benzenethiolato)deca-
Uniqueness: Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- is unique due to its specific ligand arrangement and the resulting electronic and steric properties. This uniqueness allows it to exhibit distinct catalytic behaviors and reactivity patterns compared to its similar compounds .
Properties
CAS No. |
39448-24-3 |
|---|---|
Molecular Formula |
C18H18PtS2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
platinum(2+);2-prop-2-enylbenzenethiolate |
InChI |
InChI=1S/2C9H10S.Pt/c2*1-2-5-8-6-3-4-7-9(8)10;/h2*2-4,6-7,10H,1,5H2;/q;;+2/p-2 |
InChI Key |
FAHDQLUXLLNUDD-UHFFFAOYSA-L |
Canonical SMILES |
C=CCC1=CC=CC=C1[S-].C=CCC1=CC=CC=C1[S-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)

![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
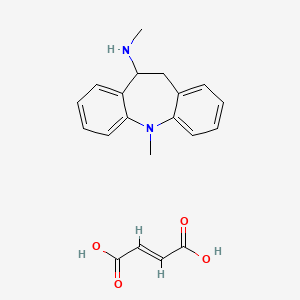
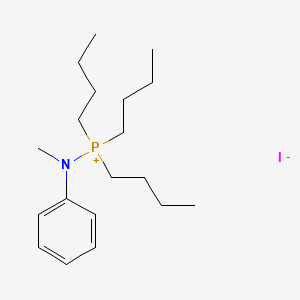
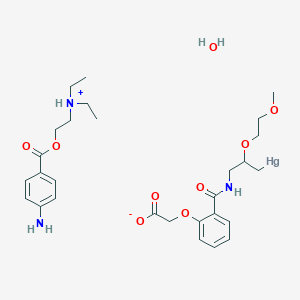
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)

